Pivalamide

Overview

Description

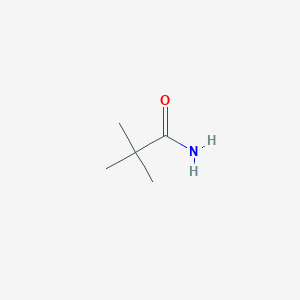

Pivalamide, also known as this compound, is an organic compound with the chemical formula (CH₃)₃CCONH₂. It is a crystalline powder that is white to very slightly yellow in color. This compound is known for its low volatility and high polarity, making it a useful solvent in various chemical reactions .

Preparation Methods

Pivalamide can be synthesized through several methods. One common synthetic route involves the reaction of acetyl chloride with ammonia, followed by methylation using methyl iodide. Another method involves the reaction of pivaloyl chloride with ammonia or an amine under controlled conditions . Industrial production typically involves the use of pivaloyl chloride and ammonia, with the reaction carried out in a solvent such as toluene or dichloromethane .

Chemical Reactions Analysis

Pivalamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pivalic acid.

Reduction: Reduction reactions can convert it to trimethylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pivalamide and its derivatives have shown promise in medicinal chemistry, particularly for their biological activities. Research indicates that certain this compound derivatives exhibit significant enzyme inhibition, which can be beneficial in treating various diseases.

Enzyme Inhibition Studies

A notable example is the derivative N-((4-acetylphenyl)carbamothioyl)this compound, which demonstrated potent inhibition against several enzymes:

- Acetylcholinesterase (AChE) : 85% inhibition

- Butyrylcholinesterase (BChE) : 85% inhibition

- Urease : 73.8% inhibition

- Alpha Amylase : 57.9% inhibition

These findings suggest that this compound derivatives may be explored as potential therapeutic agents for conditions such as Alzheimer's disease and diabetes due to their ability to inhibit cholinesterases and amylase .

Anticancer Activity

Research has indicated that N-substituted benzamides, including some this compound derivatives, exhibit anticancer properties by inducing apoptosis in cancer cells. This mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activity, which is crucial in regulating cell survival .

Neuropharmacological Applications

The structural modifications in bicyclic compounds containing this compound suggest potential uses in treating neurodegenerative diseases. These compounds may interact with neurotransmitter systems, offering therapeutic avenues for conditions such as Parkinson's and Alzheimer's diseases .

Antimicrobial Properties

This compound derivatives have also shown significant antimicrobial activity. For instance, iminothiazoline derivatives containing this compound structures have been reported to possess notable antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

Industrial Applications

In addition to its biological applications, this compound is utilized in industrial processes. It serves as a building block in the synthesis of more complex molecules and is involved in the development of new materials with specific properties, such as polymers and coatings .

Case Studies and Research Findings

Several studies have documented the diverse applications of this compound:

| Compound Name | Activity Type | Inhibition (%) | Binding Energy (kcal/mol) |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)this compound | AChE Inhibition | 85% | -7.5 |

| N-((4-acetylphenyl)carbamothioyl)this compound | BChE Inhibition | 85% | -7.6 |

| N-((4-acetylphenyl)carbamothioyl)this compound | Urease Inhibition | 73.8% | - |

| N-((4-acetylphenyl)carbamothioyl)this compound | Alpha Amylase Inhibition | 57.9% | - |

These results underscore the compound's multifaceted potential in both medicinal and industrial contexts .

Mechanism of Action

The mechanism of action of trimethylacetamide involves its ability to act as a polar solvent, facilitating various chemical reactions by stabilizing transition states and intermediates. It can interact with molecular targets through hydrogen bonding and dipole-dipole interactions, enhancing the reactivity of certain compounds .

Comparison with Similar Compounds

Pivalamide can be compared with other similar compounds such as:

N,N-Dimethylacetamide: Similar in structure but with two methyl groups attached to the nitrogen atom.

Trimethylacetonitrile: Similar in structure but with a nitrile group instead of an amide group.

Isobutyramide: Similar in structure but with a different alkyl group attached to the amide group.

This compound is unique due to its high polarity and low volatility, making it particularly useful as a solvent in reactions where these properties are advantageous .

Biological Activity

Pivalamide, a derivative of pivalic acid, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on enzyme inhibition, potential therapeutic applications, and molecular interactions.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pivalic acid moiety. The synthesis of various this compound derivatives often involves reactions with isothiocyanates or other electrophiles. For example, N-((4-acetylphenyl)carbamothioyl)this compound was synthesized through the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert conditions . The resulting compound exhibited significant biological activity against several enzymes.

Enzyme Inhibition Studies

The biological evaluation of this compound derivatives has primarily focused on their inhibitory effects on various enzymes. Notably, N-((4-acetylphenyl)carbamothioyl)this compound demonstrated potent inhibition against:

- Acetylcholinesterase (AChE) : 85% inhibition

- Butyrylcholinesterase (BChE) : 85% inhibition

- Urease : 73.8% inhibition

- Alpha Amylase : 57.9% inhibition

These results suggest that this compound derivatives may serve as potential therapeutic agents for conditions like Alzheimer's disease and diabetes due to their ability to inhibit cholinesterases and amylase respectively .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound derivatives and their target enzymes. For instance, the binding energies calculated for AChE and BChE were approximately -7.5 kcal/mol and -7.6 kcal/mol respectively, indicating strong binding affinity . These studies help elucidate the mechanisms by which these compounds exert their biological effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound and its derivatives:

- Anticancer Activity : Research indicates that N-substituted benzamides, including some this compound derivatives, exhibit anticancer properties by inducing apoptosis in cancer cells . The mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activity, which is crucial in regulating cell survival.

- Antimicrobial Properties : this compound derivatives have shown promise as antimicrobial agents. For example, iminothiazoline derivatives containing this compound structures have been reported to possess significant antibacterial and antifungal activities .

- Neuropharmacological Applications : The structural modifications in bicyclic compounds like N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)this compound suggest potential use in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems.

Summary of Biological Activities

| Compound Name | Activity Type | Inhibition (%) | Binding Energy (kcal/mol) |

|---|---|---|---|

| N-((4-acetylphenyl)carbamothioyl)this compound | AChE Inhibition | 85% | -7.5 |

| N-((4-acetylphenyl)carbamothioyl)this compound | BChE Inhibition | 85% | -7.6 |

| N-((4-acetylphenyl)carbamothioyl)this compound | Urease Inhibition | 73.8% | |

| N-((4-acetylphenyl)carbamothioyl)this compound | Alpha Amylase Inhibition | 57.9% |

Q & A

Basic Research Questions

Q. What are the established experimental protocols for synthesizing pivalamide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction between pivaloyl chloride and ammonia or amines. Key parameters to optimize include solvent choice (e.g., anhydrous THF or dichloromethane), stoichiometric ratios, and temperature control (0–5°C to minimize side reactions). Characterization via H/C NMR and IR spectroscopy is critical to confirm purity and structure. For reproducibility, document reagent drying methods (e.g., molecular sieves) and inert atmosphere use (argon/nitrogen) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1650–1680 cm and N-H bends at ~1550 cm are diagnostic.

- NMR : H NMR shows a singlet for the tert-butyl group (δ 1.2–1.3 ppm) and a broad N-H peak (δ 5–6 ppm). C NMR confirms the carbonyl carbon at ~175 ppm.

- HPLC/GC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS with a non-polar column to assess purity. Cross-reference data with literature values to validate results .

Q. How can researchers design experiments to study this compound’s reactivity in nucleophilic acyl substitution reactions?

Employ kinetic studies under varying conditions (e.g., solvent polarity, nucleophile strength) to determine rate constants. Use H NMR to monitor reaction progress and identify intermediates. Compare results with computational models (e.g., DFT calculations of transition states) to validate mechanistic hypotheses .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s electronic structure and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) and dispersion corrections (e.g., D3) accurately predict bond lengths, vibrational frequencies, and reaction pathways. For correlation energy, use the Colle-Salvetti formula . Basis sets like 6-31G(d,p) balance accuracy and computational cost. Validate models against experimental IR and NMR data .

Q. How should researchers address contradictions in published data on this compound’s thermodynamic properties?

- Replication : Reproduce experiments using standardized protocols (e.g., calorimetry for enthalpy measurements).

- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent purity and instrument calibration.

- Error Analysis : Quantify uncertainties using statistical tools (e.g., standard deviation, confidence intervals). If discrepancies persist, propose hypotheses (e.g., isomerization or solvent effects) for further testing .

Q. What strategies can be used to explore this compound’s role as a directing group in catalytic C–H activation reactions?

- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects to study rate-determining steps.

- Substrate Scope : Test this compound derivatives with electron-withdrawing/donating groups to assess electronic effects.

- In Situ Spectroscopy : Employ operando IR or Raman to detect transient intermediates. Cross-correlate findings with DFT-calculated reaction coordinates .

Q. How can this compound’s stability under extreme conditions (e.g., high temperature/pH) inform its applications in materials science?

Design accelerated aging studies:

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (e.g., >200°C).

- Hydrolytic Stability : Monitor hydrolysis rates via HPLC under acidic/basic conditions.

- Structural Analysis : Post-stability testing, characterize degradation products via X-ray crystallography or mass spectrometry .

Q. Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are appropriate for formulating research questions on this compound?

Apply the FINER criteria to ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example:

“How does steric hindrance in this compound influence its catalytic performance compared to less bulky amides?” Use PICO (Population, Intervention, Comparison, Outcome) for applied studies: “In palladium-catalyzed cross-coupling (Population), does this compound (Intervention) improve regioselectivity versus acetamide (Comparison) under identical conditions (Outcome)?” .

Q. How can researchers leverage literature databases to identify gaps in this compound-related studies?

- Web of Science/SciFinder : Search for This compound AND (synthesis OR catalysis) with filters for review articles (1990–2025).

- Citation Mining : Use tools like Citation Network Analysis to map high-impact studies and underexplored areas (e.g., photochemical applications).

- Systematic Reviews : Follow PRISMA guidelines to synthesize data on reaction yields, scalability, or toxicity .

Q. Data Presentation and Reproducibility

Q. What are the best practices for reporting this compound’s experimental data to ensure reproducibility?

- Materials : Specify reagent grades (e.g., ≥99% purity), suppliers, and batch numbers.

- Methods : Detail instrument settings (e.g., NMR frequency, HPLC gradient profiles).

- Data Deposition : Upload raw spectra/chromatograms to repositories like Zenodo or Figshare.

- Statistical Reporting : Include exact p-values, sample sizes (n ≥ 3), and error bars in graphs .

Properties

IUPAC Name |

2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPFMBOWZXULIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061072 | |

| Record name | Propanamide, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-10-9 | |

| Record name | 2,2-Dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pivalamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pivalamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FES86MR7ZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.